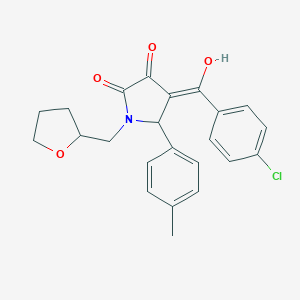
4-(2-ethoxyethoxy)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethoxy)-N-phenylbenzamide, also known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPB is a selective inhibitor of protein phosphatase 2A (PP2A), which is a critical enzyme involved in many cellular processes.
Applications De Recherche Scientifique
4-(2-ethoxyethoxy)-N-phenylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. 4-(2-ethoxyethoxy)-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. In addition, 4-(2-ethoxyethoxy)-N-phenylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-(2-ethoxyethoxy)-N-phenylbenzamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus.
Mécanisme D'action
4-(2-ethoxyethoxy)-N-phenylbenzamide exerts its effects by selectively inhibiting PP2A, which is a critical enzyme involved in many cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis. PP2A is also involved in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting PP2A, 4-(2-ethoxyethoxy)-N-phenylbenzamide can induce cell cycle arrest, promote apoptosis, and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-phenylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of PP2A activity. 4-(2-ethoxyethoxy)-N-phenylbenzamide has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are frequently dysregulated in cancer. In addition, 4-(2-ethoxyethoxy)-N-phenylbenzamide has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-ethoxyethoxy)-N-phenylbenzamide has several advantages for use in scientific research, including its high selectivity for PP2A, its ability to inhibit the growth of cancer cells, and its potential applications in various fields. However, 4-(2-ethoxyethoxy)-N-phenylbenzamide also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Several future directions for the use of 4-(2-ethoxyethoxy)-N-phenylbenzamide in scientific research have been proposed, including its potential use as a therapeutic agent for cancer and neurodegenerative diseases, its use as a tool for studying the role of PP2A in cellular processes, and its potential use in combination with other drugs to enhance their efficacy. In addition, further studies are needed to investigate the safety and toxicity of 4-(2-ethoxyethoxy)-N-phenylbenzamide at different concentrations and in different cell types.
Conclusion:
In conclusion, 4-(2-ethoxyethoxy)-N-phenylbenzamide is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and viral infections. 4-(2-ethoxyethoxy)-N-phenylbenzamide exerts its effects by selectively inhibiting PP2A, which is a critical enzyme involved in many cellular processes. 4-(2-ethoxyethoxy)-N-phenylbenzamide has several advantages for use in scientific research, including its high selectivity for PP2A and its potential applications in various fields. However, further studies are needed to investigate the safety and toxicity of 4-(2-ethoxyethoxy)-N-phenylbenzamide at different concentrations and in different cell types.
Méthodes De Synthèse
The synthesis of 4-(2-ethoxyethoxy)-N-phenylbenzamide involves several steps, including the reaction of 4-bromo-N-phenylbenzamide with potassium ethoxide, followed by the reaction of the resulting compound with ethylene oxide. The final product, 4-(2-ethoxyethoxy)-N-phenylbenzamide, is obtained by reacting the intermediate product with ethanol. The purity of the compound is crucial for its use in scientific research, and several purification methods have been developed to obtain high-quality 4-(2-ethoxyethoxy)-N-phenylbenzamide.
Propriétés
Nom du produit |
4-(2-ethoxyethoxy)-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
Clé InChI |
UPZKRSOPMWNTGP-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)

![2-ethoxy-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266899.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
